MFCD18314482
Description
Such compounds often exhibit distinct physicochemical properties, such as variable solubility, bioavailability, and reactivity, which are critical for their functional roles .
Properties
IUPAC Name |
methyl 4-(3-cyano-5-hydroxyphenyl)-3-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-20-15(19)10-2-3-13(14(16)7-10)11-4-9(8-17)5-12(18)6-11/h2-7,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHZCSLWYFHINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=CC(=C2)C#N)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684927 | |
| Record name | Methyl 3'-cyano-2-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-31-7 | |
| Record name | Methyl 3'-cyano-2-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18314482 typically involves a series of well-defined chemical reactions. One common method includes the use of hydrophilic material-modified iron oxide nanoparticles (Fe3O4) synthesized using the co-precipitation technique . This method ensures the stability of the compound in an aqueous phase system for an extended period.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors to ensure consistent quality and yield. The process involves precise control of reaction conditions such as temperature, pressure, and pH to optimize the synthesis and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
MFCD18314482 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
MFCD18314482 has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: The compound is studied for its potential in biological tagging and imaging due to its stability and reactivity.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: This compound is utilized in the production of advanced materials and nanotechnology applications
Mechanism of Action
The mechanism of action of MFCD18314482 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can trigger a cascade of biochemical reactions, leading to the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties of MFCD18314482 (inferred from structural analogs) and its closest comparators from the evidence:
Key Findings:
CAS 1046861-20-4, a boronic acid derivative, diverges in functional groups but exhibits similar solubility and bioavailability, highlighting the role of halogen and heteroatom substitution in pharmacokinetics .
Biological Activity :
- Unlike CAS 53052-06-5 (thiopyridine derivative), this compound and its pyrrolo-triazine analog (CAS 918538-05-3) show BBB permeability, making them candidates for central nervous system-targeted therapies .
Synthetic Accessibility :
- This compound’s synthesis likely parallels methods for CAS 918538-05-3, involving palladium-catalyzed cross-coupling or cyclization reactions in polar aprotic solvents (e.g., DMF or THF) .
Safety Profiles :
- All compounds exhibit skin/eye irritation hazards (H315-H319), but CAS 53052-06-5 adds respiratory sensitization (H335), necessitating stricter handling protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
